5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Butoxyphenyl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of hydrazones and pyrazoles, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol. The compound features a pyrazole ring, a hydrazone linkage, and aromatic substituents that contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related study found that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against E. coli and Bacillus subtilis .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 31.25 |
Compound B | S. aureus | 15.62 |
Compound C | B. subtilis | 62.50 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. In vivo studies using carrageenan-induced edema models have shown that similar compounds can significantly reduce inflammation markers such as TNF-α and IL-6 . A recent study indicated that derivatives of the pyrazole structure could inhibit inflammatory responses by up to 85% compared to standard anti-inflammatory drugs like dexamethasone.
3. Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer potential. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines in vitro. For example, studies demonstrated that specific pyrazoles could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
Several studies have specifically focused on the biological activities associated with pyrazole derivatives:
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various pyrazole compounds against clinical isolates of bacteria and fungi. The results indicated that compounds with hydrophobic substituents exhibited enhanced activity against gram-positive bacteria .
- Anti-inflammatory Evaluation : An in vivo assessment using rat models showed that a series of synthesized pyrazole derivatives significantly reduced paw edema, indicating strong anti-inflammatory effects comparable to conventional treatments .
Properties
CAS No. |
634899-32-4 |
---|---|
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-3-14-32-19-11-8-18(9-12-19)22-15-23(28-27-22)25(31)29-26-16-21-20-7-5-4-6-17(20)10-13-24(21)30/h4-13,15-16,30H,2-3,14H2,1H3,(H,27,28)(H,29,31)/b26-16+ |
InChI Key |
XTBRGDPLHFRMSY-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.